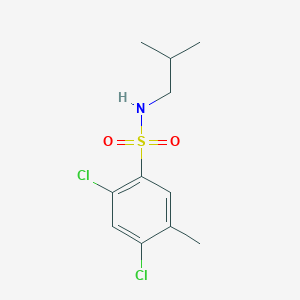
2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been used in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide involves its inhibition of carbonic anhydrase, which leads to a decrease in the production of aqueous humor in the eye. This decrease in aqueous humor production can help to lower intraocular pressure, which is a major risk factor for glaucoma. In addition, 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide has been shown to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including its ability to inhibit carbonic anhydrase activity, lower intraocular pressure, and inhibit the growth of certain cancer cells. 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its specificity for carbonic anhydrase, which allows for targeted inhibition of this enzyme. However, one limitation of using 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research involving 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide. One direction is the development of more potent and selective carbonic anhydrase inhibitors for the treatment of glaucoma. Another direction is the investigation of 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide as a potential anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the anti-inflammatory effects of 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide could be further explored for the treatment of inflammatory diseases such as rheumatoid arthritis.
Synthesis Methods
The synthesis of 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide has been achieved using different methods, including the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with isobutylamine. Another method involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with isobutylamine hydrochloride in the presence of a base such as triethylamine. These methods have been optimized to yield high-purity 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide for research purposes.
Scientific Research Applications
2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide has been used in various scientific research applications, including as an inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide has shown potential as a CA inhibitor in the treatment of glaucoma, a disease that affects the optic nerve and can lead to blindness. 2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide has also been studied for its potential as an anti-tumor agent, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-7(2)6-14-17(15,16)11-4-8(3)9(12)5-10(11)13/h4-5,7,14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZOKEYNJAZEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-methyl-N-(2-methylpropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

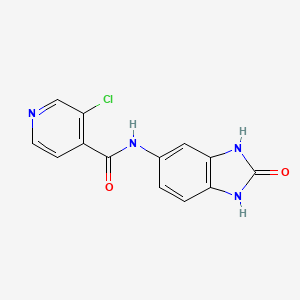
![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)


![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)
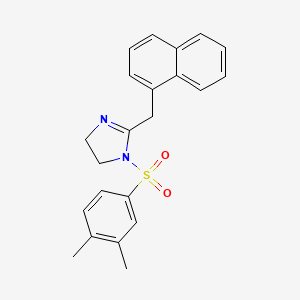
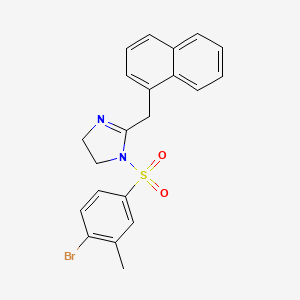
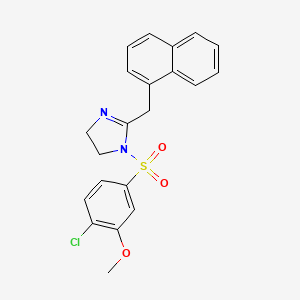
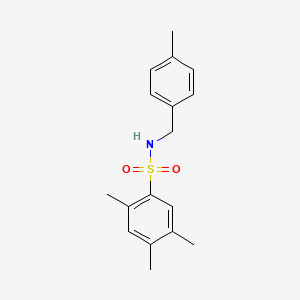
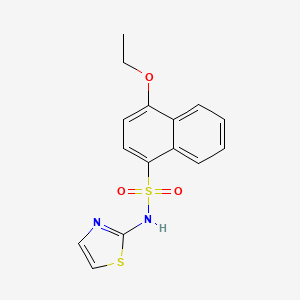
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)